molecular formula C5H12ClNO B1403086 (2S,3R)-2-methyl-3-pyrrolidinol hydrochloride CAS No. 664364-47-0

(2S,3R)-2-methyl-3-pyrrolidinol hydrochloride

Cat. No.: B1403086
CAS No.: 664364-47-0
M. Wt: 137.61 g/mol
InChI Key: CFFLXBUMALVKSD-UYXJWNHNSA-N
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Description

(2S,3R)-2-Methyl-3-pyrrolidinol hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxyl group at position 3, a methyl group at position 2, and a hydrochloride salt. This compound belongs to a class of nitrogen-containing heterocycles widely used in pharmaceutical synthesis, asymmetric catalysis, and biochemical research. Its stereochemistry (2S,3R) is critical for interactions with enzymes or receptors, as small changes in configuration can drastically alter binding affinity and activity .

Properties

IUPAC Name

(2S,3R)-2-methylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4-5(7)2-3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFLXBUMALVKSD-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664364-47-0, 1807941-32-7
Record name 3-Pyrrolidinol, 2-methyl-, hydrochloride (1:1), (2S,3R)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(2R,3S)-2-methylpyrrolidin-3-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-methyl-3-pyrrolidinol hydrochloride typically involves the reduction of corresponding ketones or aldehydes. One common method includes the use of baker’s yeast to ferment D-glucose, converting aromatic aldehydes into carbohydrate-like chiral synthons . This process yields the desired compound with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation or enzymatic reduction techniques. These methods ensure high yield and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-methyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(2S,3R)-2-methyl-3-pyrrolidinol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-methyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (2S,3R)-2-methyl-3-pyrrolidinol hydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Source
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride 159830-97-4 C₅H₁₀ClNO₃ 167.59 -COOH, -OH Lab research; precursor for chiral synthesis. Purity: 97%, stored at room temperature.
(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride 757961-41-4 C₆H₁₂ClNO₃ 181.62 Ester (-COOCH₃), -OH Stable under inert atmosphere (2–8°C). Hazard: H302 (harmful if swallowed), H315 (skin irritation).
(S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride 1360440-58-9 C₁₀H₁₃Cl₂N 218.12 Aryl (3-chlorophenyl) Pharmaceutical intermediate; potential CNS-targeting applications.
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride N/A C₇H₁₆ClNO₂ ~193.67 (calculated) -CH₂OH, -N-CH₃ Organic synthesis; chiral building block for antibiotics or antivirals.
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride N/A C₁₀H₁₄ClNO₃ 231.68 -NH₂, -OH, aryl (phenyl) Biochemical studies (enzyme inhibition); stored at −20°C.

Key Structural and Functional Differences:

Backbone Modifications :

  • The carboxylic acid derivative (CAS 159830-97-4) is more hydrophilic due to its -COOH group, enhancing solubility in polar solvents compared to the methyl ester analog (CAS 757961-41-4) .
  • Aryl-substituted compounds (e.g., CAS 1360440-58-9) exhibit increased lipophilicity, favoring membrane penetration and receptor binding .

Stereochemical Impact :

  • highlights that stereoisomers (e.g., 4R vs. 4S configurations in HILDH-binding analogs) show distinct hydrogen-bonding patterns and enzyme affinity . This underscores the importance of the (2S,3R) configuration in the target compound for selective interactions.

Amino-hydroxy-phenyl derivatives (e.g., CAS N/A in ) are sensitive to temperature, necessitating cryogenic storage.

Biological Activity

(2S,3R)-2-methyl-3-pyrrolidinol hydrochloride is a compound of significant interest due to its unique stereochemistry and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₅H₁₄ClN
  • Molecular Weight : 133.63 g/mol
  • Stereochemistry : (2S,3R)

The presence of a hydroxyl group at the 3-position and a methyl group at the 2-position contributes to its unique reactivity and biological properties. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the target involved.

Potential Targets

  • Enzymes : The compound may interact with enzymes involved in metabolic pathways.
  • Receptors : It could modulate receptor activity, influencing signaling pathways related to inflammation and immune responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Similar pyrrolidine derivatives have shown potential in reducing oxidative stress.
  • Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation.
  • Neuroprotective Properties : Compounds with similar structures have been studied for their neuroprotective effects in models of neurodegeneration.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
(2S,3R)-2-methyl-3-pyrrolidinolAntioxidant, anti-inflammatoryEnzyme/receptor modulation
(2S,3R)-Beta-HydroxyleucineAntidiabeticRegulation of glucose metabolism
(2R,3S)-2-Methylpyrrolidin-3-olAntimicrobialInteraction with bacterial membranes

The uniqueness of this compound lies in its specific stereochemistry compared to these analogs, which may influence its efficacy and safety profile in therapeutic applications.

Case Studies and Research Findings

  • Neuroprotective Studies :
    • A study demonstrated that pyrrolidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The exact effects of this compound are yet to be fully elucidated but suggest potential in neurodegenerative disease models.
  • Anti-inflammatory Research :
    • Research involving similar compounds indicated that they could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could exhibit similar anti-inflammatory properties through modulation of immune responses .

Future Directions

The potential applications of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in relevant animal models.
  • Mechanistic Studies : To delineate the specific pathways through which this compound exerts its biological effects.
  • Structural Modifications : To enhance its potency and selectivity for specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2-methyl-3-pyrrolidinol hydrochloride
Reactant of Route 2
(2S,3R)-2-methyl-3-pyrrolidinol hydrochloride

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